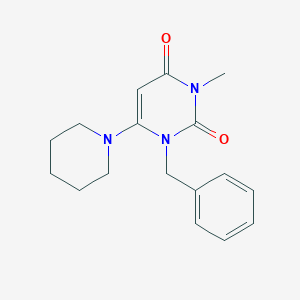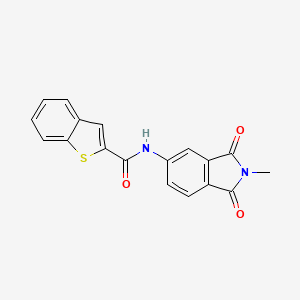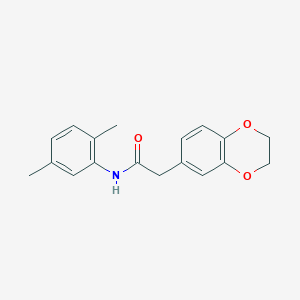
1-Benzyl-3-methyl-6-piperidin-1-ylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methyl-6-piperidin-1-ylpyrimidine-2,4-dione, commonly known as BPIP, is a novel compound that has been extensively studied for its potential therapeutic applications. BPIP is a pyrimidinedione derivative that has been shown to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.
Aplicaciones Científicas De Investigación
BPIP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. BPIP has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate neurotransmitter systems in the brain.
Mecanismo De Acción
The exact mechanism of action of BPIP is not fully understood, but it is thought to act through the modulation of neurotransmitter systems in the brain. BPIP has been shown to increase the levels of GABA, serotonin, and norepinephrine in the brain, which are all neurotransmitters that play a role in mood regulation and anxiety.
Biochemical and Physiological Effects:
BPIP has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit anticonvulsant effects by reducing the excitability of neurons in the brain. BPIP has also been shown to have anxiolytic and antidepressant effects by modulating neurotransmitter systems in the brain. Additionally, BPIP has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPIP has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. BPIP also exhibits a range of biological activities, making it suitable for use in a variety of experiments. However, BPIP also has some limitations. It has a relatively short half-life, which may limit its potential therapeutic applications. Additionally, BPIP has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on BPIP. One area of research is to further elucidate the mechanism of action of BPIP. This may help to identify potential therapeutic targets for the treatment of neurological disorders. Another area of research is to investigate the safety and efficacy of BPIP in humans. This may help to determine whether BPIP has potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research may be needed to optimize the synthesis of BPIP to improve its purity and yield.
Métodos De Síntesis
The synthesis of BPIP involves the reaction of 6-chloro-3-methyluracil with benzylamine and piperidine in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and deprotection, to yield the final product. The synthesis of BPIP has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Propiedades
IUPAC Name |
1-benzyl-3-methyl-6-piperidin-1-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-18-16(21)12-15(19-10-6-3-7-11-19)20(17(18)22)13-14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNKQKSEGWNVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methyl-6-piperidin-1-ylpyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)

![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]methanone](/img/structure/B7540329.png)
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)
